molecular formula C12H15NO2 B13194010 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde

4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde

Cat. No.: B13194010
M. Wt: 205.25 g/mol
InChI Key: NLNMOFYHEKPFKF-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a hydroxypyrrolidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with 3-hydroxypyrrolidine under appropriate conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid.

    Reduction: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group on the pyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypyrrolidin-1-yl)-benzaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylbenzaldehyde: Lacks the hydroxypyrrolidine group, resulting in different chemical properties and applications.

    4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid: An oxidized derivative with different chemical and biological properties.

Uniqueness

4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the hydroxypyrrolidine and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-6-10(8-14)2-3-12(9)13-5-4-11(15)7-13/h2-3,6,8,11,15H,4-5,7H2,1H3

InChI Key

NLNMOFYHEKPFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCC(C2)O

Origin of Product

United States

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